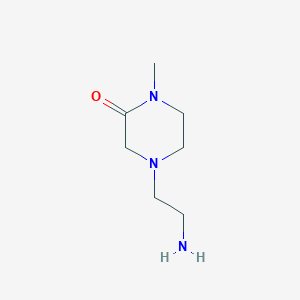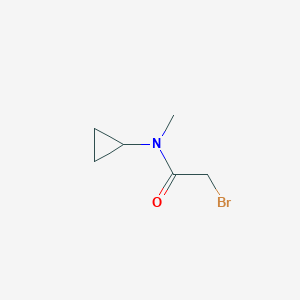
4-(2-Aminoethyl)-1-methylpiperazin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, “4-(2-aminoethyl)morpholine”, was carried out in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .Molecular Structure Analysis
The molecular structure of “4-(2-aminoethyl)morpholine” has been investigated with the help of B3LYP method .Chemical Reactions Analysis
“4-(2-Aminoethyl)aniline” undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .Aplicaciones Científicas De Investigación
Carbon Dioxide Capture
4-(2-Aminoethyl)-1-methylpiperazin-2-one has been utilized in the synthesis of novel amino-functionalized ionic liquids, which have shown promise in carbon dioxide absorption. These ionic liquids, when dissolved in solution or supported on SiO2, demonstrate a faster absorption rate and can capture approximately 1.5 mol of carbon dioxide per mol of ionic liquid at ambient pressure (Peng et al., 2013).
Serotonin Receptor Research
In the field of neuropharmacology, derivatives of 4-(2-Aminoethyl)-1-methylpiperazin-2-one have been designed and synthesized for evaluating their role as ligands for the human serotonin 5-HT6 receptor. This research has shown that certain derivatives exhibit high affinity for the 5-HT6 receptor, making them potential leads for the development of new drugs (Łażewska et al., 2019).
Synthesis of Medicinal Drugs
This compound has also been used as an intermediate in the synthesis of medicinal drugs. Efficient methods for its synthesis and isolation have been developed, which are significant for the production of pharmaceutical compounds (Kushakova et al., 2004).
Anticancer Compound Metabolism
4-(2-Aminoethyl)-1-methylpiperazin-2-one-related compounds have been studied for their metabolism in anticancer applications. For example, TM208, a compound showing anticancer activity, was extensively metabolized, and its major metabolites were identified, providing insights into its bioactivity and potential therapeutic uses (Jiang et al., 2007).
Histamine Receptor Research
Studies have been conducted on 2-aminopyrimidine-containing ligands of the histamine H4 receptor, using compounds related to 4-(2-Aminoethyl)-1-methylpiperazin-2-one. These studies are aimed at developing new treatments for inflammatory and pain conditions, highlighting the potential of H4R antagonists in these areas (Altenbach et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPBEURAILKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1-methylpiperazin-2-one | |
CAS RN |
1488967-47-0 | |
| Record name | 4-(2-aminoethyl)-1-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)


![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)






![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)

![3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1375158.png)
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)